molecular formula C10H8FNS B15089140 2-(2-Fluorophenyl)thiophen-3-amine

2-(2-Fluorophenyl)thiophen-3-amine

Cat. No.: B15089140
M. Wt: 193.24 g/mol
InChI Key: MCUBMQOQEOLKFG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)thiophen-3-amine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)thiophen-3-amine can be achieved through several methods. One common approach involves the condensation reaction of 2-fluorobenzaldehyde with thiophene-3-amine in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-fluorophenylboronic acid is coupled with thiophene-3-bromide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product and is widely used in industrial settings.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)thiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol or amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)thiophen-3-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Research: The compound is used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorescent properties allow for the visualization of these interactions in living cells.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)thiophen-3-amine depends on its application. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

In material science, the compound’s electronic properties allow it to function as a semiconductor. It can transport charge carriers, such as electrons or holes, through its conjugated system, making it suitable for use in electronic devices.

Comparison with Similar Compounds

2-(2-Fluorophenyl)thiophen-3-amine can be compared with other thiophene derivatives, such as:

    2-Phenylthiophene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    2-(2-Chlorophenyl)thiophen-3-amine:

    2-(2-Methylphenyl)thiophen-3-amine: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.

Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2-fluorophenyl)thiophen-3-amine

InChI

InChI=1S/C10H8FNS/c11-8-4-2-1-3-7(8)10-9(12)5-6-13-10/h1-6H,12H2

InChI Key

MCUBMQOQEOLKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CS2)N)F

Origin of Product

United States

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